Methyl 2-formyl-4-methoxybenzoate
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Overview
Description
Methyl 2-formyl-4-methoxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, featuring a formyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-4-methoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 4-methoxybenzoate using a Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method includes the Duff reaction, where hexamethylenetetramine and methanesulfonic acid are used to introduce the formyl group onto the aromatic ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-4-methoxybenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-carboxy-4-methoxybenzoate.
Reduction: Methyl 2-hydroxymethyl-4-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-formyl-4-methoxybenzoate involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formyl-2-methoxybenzoate: Similar structure but with different positioning of the formyl and methoxy groups.
Methyl 2-methoxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2-formyl-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 2-formyl-4-methoxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-6H,1-2H3 |
InChI Key |
UVTHYUVVTFLHCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)C=O |
Origin of Product |
United States |
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